molecular formula C24H31FO6 B12410111 Triamcinolone acetonide-d7-1

Triamcinolone acetonide-d7-1

Cat. No.: B12410111
M. Wt: 441.5 g/mol
InChI Key: YNDXUCZADRHECN-CMWTUURLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triamcinolone acetonide-d7-1 involves the incorporation of deuterium atoms into the triamcinolone acetonide molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. One common method involves the reaction of triamcinolone acetonide with deuterated acetic anhydride in the presence of a deuterated solvent, such as deuterated chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone acetonide-d7-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Triamcinolone acetonide-d7-1 exerts its effects by binding to and activating the glucocorticoid receptor. This activation leads to the modulation of gene expression, resulting in the suppression of inflammatory and immune responses. The compound inhibits the release of pro-inflammatory cytokines and mediators, such as interleukins and prostaglandins, thereby reducing inflammation and immune activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry-based assays. This makes it an invaluable tool in research and quality control .

Properties

Molecular Formula

C24H31FO6

Molecular Weight

441.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-19-deuterio-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,5D/t5?,15-,16-,17-,19+,21-,22-,23-,24+

InChI Key

YNDXUCZADRHECN-CMWTUURLSA-N

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3C[C@@H]4[C@]([C@]3(C[C@@H]([C@@]2([C@@]5(C1=CC(=O)C=C5)C)F)O)C)(OC(O4)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)CO

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Origin of Product

United States

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